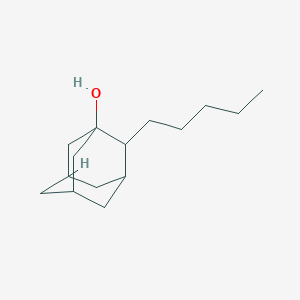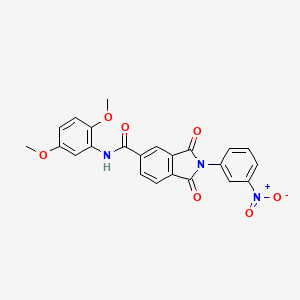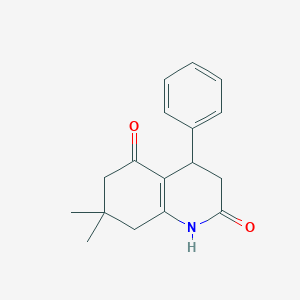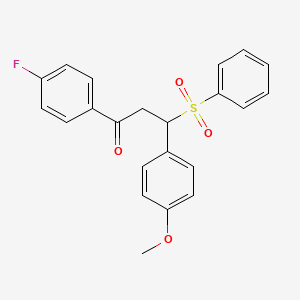![molecular formula C12H11NO2S2 B5204914 2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)
2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one is a synthetic compound that belongs to the thiazole family. It has been extensively studied for its potential applications in the fields of medicine and agriculture. This compound possesses unique properties that make it a promising candidate for various scientific research applications.
Mechanism of Action
The exact mechanism of action of 2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one can induce apoptosis in cancer cells. It has also been found to possess significant antioxidant properties, which can help protect cells from oxidative damage. Additionally, the compound has been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one. One area of interest is the development of new antimicrobial agents based on this compound. Another area of research is the study of its potential use as an anti-inflammatory agent. Additionally, there is potential for this compound to be used in the development of new anticancer drugs. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one involves the condensation of 2-mercaptoacetophenone with 5-methylfurfural in the presence of an acid catalyst. This reaction leads to the formation of the intermediate product, which is then treated with allyl bromide to yield the final product.
Scientific Research Applications
2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant antimicrobial, antifungal, and anticancer properties. The compound has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-3-6-16-12-13-10(11(14)17-12)7-9-5-4-8(2)15-9/h3-5,7H,1,6H2,2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPYXCFWYTODY-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(5-methylfuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)
![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)

![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)


![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)
